7-Amino-5-chloroquinolin-8-ol
Overview
Description
7-Amino-5-chloroquinolin-8-ol is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of an amino group at the 7th position, a chlorine atom at the 5th position, and a hydroxyl group at the 8th position on the quinoline ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly for its antimicrobial and antimalarial properties .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of microbial growth or induction of cell death in cancer cells .
Result of Action
Quinoline derivatives are known to have antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
7-Amino-5-chloroquinolin-8-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to enzyme inhibition or activation. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in the synthesis and degradation of certain metabolites, thereby altering the overall metabolic balance. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins. These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of quinoline derivatives, including the Skraup, Doebner von Miller, and Combes procedures . One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another approach is the click synthesis using ultrasound irradiation, which has been shown to be effective for producing 7-chloroquinoline derivatives .
Industrial Production Methods: Industrial production of 7-Amino-5-chloroquinolin-8-ol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and green chemistry protocols are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-chloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities .
Scientific Research Applications
7-Amino-5-chloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Explored for its potential antimalarial, anticancer, and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.
7-Bromo-8-hydroxyquinoline: Exhibits similar biological activities but with different halogen substitution.
5,7-Dichloro-8-quinolinol: Another derivative with enhanced antimicrobial activity.
Uniqueness: 7-Amino-5-chloroquinolin-8-ol is unique due to the presence of both an amino group and a chlorine atom, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-amino-5-chloroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRZBYJYLDQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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